molecular formula C15H22N2 B2747372 N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 940196-88-3

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B2747372
CAS No.: 940196-88-3
M. Wt: 230.355
InChI Key: WNQLEIVPEWRPDL-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a versatile small molecule scaffold used primarily in research and development. This compound, with a molecular formula of C15H22N2 and a molecular weight of 230.35 g/mol, is known for its unique bicyclic structure, which includes a 1-azabicyclo[2.2.2]octane core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 2-methylbenzyl chloride with 1-azabicyclo[2.2.2]octan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is widely used in scientific research due to its unique structure and reactivity. Its applications include:

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-4-2-3-5-14(12)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLEIVPEWRPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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